molecular formula C11H7BrClFN2O B13727670 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one

4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B13727670
M. Wt: 317.54 g/mol
InChI Key: IKNOWHLBMXABTP-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a synthetic pyridazinone-based building block designed for research and development, particularly in medicinal chemistry. This compound features a bromo-chloro substitution pattern on the pyridazinone core, which offers distinct reactive sites for further functionalization via cross-coupling and nucleophilic substitution reactions. The 3-fluorobenzyl group at the N-2 position is a key structural motif that can influence the molecule's lipophilicity and electronic properties, potentially affecting its interaction with biological targets. The pyridazin-3(2H)-one scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities . Recent scientific literature highlights significant research interest in pyridazinone derivatives for their potential as vasodilators for cardiovascular diseases and as targeted anticancer agents . Some derivatives have been investigated as inhibitors of kinases and other enzymes involved in cell proliferation and signaling pathways, making this chemotype a valuable template for developing new therapeutic candidates . Furthermore, research into related pyridazinone compounds has demonstrated their potential as potent and selective monoamine oxidase-B (MAO-B) inhibitors, indicating relevance for central nervous system (CNS) disorders . The specific bromo and chloro handle on this molecule makes it a versatile intermediate for constructing more complex, target-oriented molecules in these research areas. Handling Precautions: For research use only. Not for human or veterinary diagnostic or therapeutic use. Potential hazards include skin and eye irritation, and toxicity if swallowed or inhaled. Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C11H7BrClFN2O

Molecular Weight

317.54 g/mol

IUPAC Name

4-bromo-6-chloro-2-[(3-fluorophenyl)methyl]pyridazin-3-one

InChI

InChI=1S/C11H7BrClFN2O/c12-9-5-10(13)15-16(11(9)17)6-7-2-1-3-8(14)4-7/h1-5H,6H2

InChI Key

IKNOWHLBMXABTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C(=CC(=N2)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one

General Synthetic Strategy

The synthesis of halogenated pyridazin-3(2H)-ones typically involves:

  • Construction of the pyridazinone core.
  • Introduction of halogen substituents (bromo and chloro) at specific positions on the ring.
  • Attachment of the benzyl substituent (here, 3-fluorobenzyl) at the 2-position, often via nucleophilic substitution or cross-coupling reactions.

The compound combines these features, requiring a multi-step synthetic approach.

Stepwise Preparation Approach

Synthesis of 6-chloro-3(2H)-pyridazinone Intermediate

Based on patent CN104844523A, the preparation of 3-amino-6-chloropyridazine involves reacting 3,6-dichloropyridazine with ammonia in a polar solvent such as DMF, at temperatures between 30–180°C for 5–26 hours, followed by purification steps including recrystallization and silica gel chromatography. This method yields high purity intermediates with yields around 90%.

This intermediate can be further converted to the corresponding 6-chloropyridazin-3(2H)-one by hydrolysis or oxidation steps, forming the core pyridazinone ring with a chlorine substituent at position 6.

Bromination at Position 4

The bromination of pyridazinones at specific ring positions is a well-documented reaction. For related compounds like 6-bromo-2-phenylpyridazin-3(2H)-one, bromination is achieved by treating the pyridazinone precursor with brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid at room temperature or slightly elevated temperatures.

The bromination at position 4 proceeds via electrophilic aromatic substitution, selectively introducing bromine due to the electron density distribution in the pyridazinone ring. Reaction conditions such as temperature control (<60°C) and solvent polarity are critical to optimize yield and minimize side reactions.

Introduction of the 3-Fluorobenzyl Group at Position 2

Attachment of the 3-fluorobenzyl substituent at the 2-position of the pyridazinone ring can be performed via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions.

  • Suzuki Coupling Route: As described in the synthesis of related 6-phenylpyridazin-3(2H)-ones, 3,4,6-trichloropyridazine or 6-chloro-3,4-dimethoxypyridazine intermediates undergo Suzuki coupling with 3-fluorobenzylboronic acid or related boronic esters under palladium catalysis in the presence of bases and suitable solvents (e.g., dioxane/water mixtures) to install the 3-fluorobenzyl group.

  • Nucleophilic Substitution Route: Alternatively, the 2-position chlorine or methoxy substituent can be displaced by 3-fluorobenzyl nucleophiles under basic conditions.

Final Deprotection and Purification

Following substitution and halogenation, the final compound is purified by recrystallization and chromatographic techniques to achieve high purity (>98%). Characterization by NMR, mass spectrometry, and melting point determination confirms the structure and quality.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Yield (%) Notes
1 Amination 3,6-Dichloropyridazine Ammonia, DMF, 30–180°C, 5–26 h ~90 High purity intermediate
2 Bromination 6-Chloropyridazin-3(2H)-one N-bromosuccinimide, DCM or AcOH, RT to 60°C 40–60 Electrophilic substitution at position 4
3 Suzuki Coupling 4-Bromo-6-chloropyridazin-3(2H)-one 3-Fluorobenzylboronic acid, Pd catalyst, base, dioxane/water 60–75 Installation of 3-fluorobenzyl group
4 Purification Crude product Recrystallization, silica gel chromatography Achieves >98% purity

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR shows aromatic proton signals between δ 7.2–8.1 ppm and characteristic pyridazinone ring protons around δ 6.3 ppm.
    • ^13C NMR confirms the carbonyl carbon of the lactam ring near δ 165 ppm.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with the molecular weight of this compound, with isotopic patterns confirming bromine and chlorine presence.
  • X-ray Crystallography:

    • Confirms the positions of halogen substituents and the benzyl group, bond lengths (e.g., C-Br ~1.89 Å), and planar geometry of the pyridazinone ring.

Research Findings and Optimization Insights

  • Reaction Conditions:
    Mild temperatures and controlled reagent stoichiometry are essential to maintain regioselectivity and avoid poly-substitution or decomposition.

  • Solvent Choice:
    Polar aprotic solvents like DMF facilitate amination and substitution steps, while less polar solvents like dichloromethane are preferred for bromination to control reactivity.

  • Catalyst Selection:
    Palladium catalysts with appropriate ligands optimize Suzuki coupling efficiency and yield.

  • Purification Techniques: Combination of recrystallization and silica gel chromatography ensures removal of impurities and by-products, critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.

    Reduction: Reduction reactions could target the pyridazine ring or the halogen substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyridazin-3(2H)-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key References
Target Compound 4-Br, 6-Cl, 2-(3-fluorobenzyl) C₁₁H₇BrClFN₂O 317.55 2088942-49-6
4-Bromo-6-chloro-2-(4-fluorobenzyl) 4-Br, 6-Cl, 2-(4-fluorobenzyl) C₁₁H₇BrClFN₂O 317.55 2270909-54-9
4-Bromo-6-chloro-2-methyl 4-Br, 6-Cl, 2-CH₃ C₅H₄BrClN₂O 223.45 1178884-53-1
5-Bromo-4-chloro-2-phenyl 5-Br, 4-Cl, 2-phenyl C₁₀H₆BrClN₂O 285.52 1698-63-1
2-Benzyl-6-chloro-4-(4-methoxyphenyl) 6-Cl, 4-(4-methoxyphenyl), 2-benzyl C₁₈H₁₅ClN₂O₂ 326.78 1260145-13-8

Key Observations :

Positional Isomerism: The target compound and its 4-fluorobenzyl analog (CAS: 2270909-54-9) share identical molecular formulas but differ in the fluorine position on the benzyl group. This minor structural variation may influence receptor binding and metabolic stability .

Halogenation: Bromine and chlorine at positions 4 and 6 enhance electrophilic reactivity compared to non-halogenated analogs like 2-benzyl-6-chloro-4-(4-methoxyphenyl)pyridazin-3(2H)-one (CAS: 1260145-13-8).

Benzyl vs. Methyl Substituents : The 3-fluorobenzyl group in the target compound provides steric bulk and aromatic interactions absent in the 2-methyl derivative (CAS: 1178884-53-1), which may alter pharmacokinetic profiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 2.98 0 5 47.2
4-Fluorobenzyl Analog 2.96 0 5 47.2
2-Methyl Analog 1.35 0 4 43.1
5-Bromo-4-chloro-2-phenyl 2.54 0 4 43.1

Analysis :

  • The 3-fluorobenzyl group marginally increases hydrophobicity (LogP ≈ 2.98) compared to the 4-fluorobenzyl analog (LogP ≈ 2.96), suggesting subtle differences in solubility and bioavailability .
  • The 2-methyl analog (LogP ≈ 1.35) is significantly less lipophilic, highlighting the role of aromatic substituents in modulating physicochemical behavior .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one, and how can purity be ensured?

  • Synthesis : The compound can be synthesized via condensation reactions between hydrazine derivatives and halogenated ketones or esters. For example, intermediates like 4-bromo-2-chloro-6-fluorobenzoic acid () or halogenated benzyl halides () may serve as precursors. Multi-step reactions involving refluxing in methanol/ethanol with catalysts (e.g., Pd for cross-coupling) are common .
  • Purity : Characterization via IR spectroscopy (to confirm carbonyl groups), NMR (for substituent positions), and mass spectrometry (for molecular weight validation) is critical. Recrystallization or column chromatography is used for purification .

Q. What are the key physicochemical properties influencing this compound's solubility and stability?

  • Properties :

  • Solubility : Low polarity due to halogen substituents (Br, Cl, F) suggests poor aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .
  • Stability : Susceptible to photodegradation (common in halogenated aromatics). Store in amber vials at low temperatures (-20°C) .
    • Analytical Data : Melting points and logP values should be experimentally determined via differential scanning calorimetry (DSC) and HPLC .

Q. How can researchers screen for initial biological activity?

  • In vitro assays :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays, leveraging structural analogs' reported activity () .
    • Dosage : Start with 1–100 µM concentrations, adjusting based on cytotoxicity (MTT assays) .

Advanced Research Questions

Q. What strategies optimize the compound's pharmacokinetic profile for therapeutic use?

  • Structural Modifications :

  • Introduce methoxy groups to enhance solubility (as in ) .
  • Replace bromine with smaller halogens (e.g., Cl) to reduce steric hindrance in target binding .
    • Prodrug Design : Esterification of the pyridazinone ring to improve oral bioavailability .

Q. How do substituent positions (Br, Cl, F) affect binding affinity to cyclooxygenase (COX) enzymes?

  • SAR Insights :

  • 3-Fluorobenzyl group : Enhances electron-withdrawing effects, stabilizing interactions with COX-2's hydrophobic pocket .
  • Bromine at C4 : Increases steric bulk, potentially reducing off-target effects compared to smaller halogens .
    • Experimental Validation :
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. What computational methods predict interactions with biological targets?

  • Approaches :

  • Molecular docking (AutoDock Vina) to model binding poses with COX-2 or microbial enzymes .
  • QSAR models using descriptors like Hammett constants (σ) for halogen substituents .
    • Validation : Cross-reference with experimental IC50 values from enzyme inhibition assays .

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